rac Secoisolariciresinol Diglucoside-d4
Description
Significance of Lignans (B1203133) in Plant Secondary Metabolism and Biological Systems
Lignans are a major class of polyphenolic compounds, or phytochemicals, derived from phenylalanine in a wide variety of plants. openpr.com As secondary metabolites, they are not involved in the primary processes of growth and development but are crucial for the plant's interaction with its environment. researchgate.netfrontiersin.org Lignans play a significant role in plant defense mechanisms, exhibiting antioxidant, antiviral, antibacterial, and antifungal properties that protect against pathogens and herbivores. researchgate.netfrontiersin.orgresearchgate.net
In biological systems, particularly in human health, lignans have garnered considerable research interest. frontiersin.org When consumed in the diet, plant lignans can be converted by intestinal microflora into mammalian lignans, such as enterodiol (B191174) and enterolactone (B190478). healthprevent.netresearchgate.net These metabolites are noted for their potential health benefits, which include antioxidant, anti-inflammatory, and phytoestrogenic activities. openpr.comresearchgate.net The wide spectrum of biological activities has spurred research into their potential applications in pharmacology and as components of functional foods. openpr.comfrontiersin.org
Overview of Secoisolariciresinol (B192356) Diglucoside (SDG) as a Predominant Plant Lignan (B3055560)
Secoisolariciresinol Diglucoside (SDG) is a prominent phytoestrogen and one of the most essential dietary lignans. researchgate.netnih.gov It is found in various plants, including cereals, nuts, and vegetables, but its most abundant source is flaxseed (Linum usitatissimum), where it is the principal lignan. healthprevent.netnih.govnih.gov In flaxseed, SDG exists primarily in a complex macromolecular structure. nih.gov
Structurally, SDG is a diphenolic compound. researchgate.net Following ingestion, it is metabolized in the large bowel by gut microbiota. This process releases the aglycone, secoisolariciresinol (SECO), which is then converted into the mammalian lignans enterodiol (END) and enterolactone (ENL). researchgate.netnih.gov These metabolites are credited with many of the biological effects associated with SDG consumption. nih.gov Extensive research has investigated the potential health benefits of SDG, including its antioxidant, anticancer, and cardioprotective properties. healthprevent.netnih.gov For instance, studies have shown SDG may offer protection against certain cancers and reduce the risk of cardiovascular disease. healthprevent.netnih.gov Its antioxidant activity is a key mechanism underlying many of these potential effects. nih.govmdpi.com
Rationale for Research on Isotopically Labeled rac Secoisolariciresinol Diglucoside-d4
The synthesis and use of isotopically labeled compounds like this compound are pivotal for advancing the understanding of the parent molecule's behavior in biological systems. smolecule.com This deuterated analogue, where four hydrogen atoms have been replaced by deuterium (B1214612), serves as a powerful tool in specialized research applications.
Deuterated compounds are invaluable for metabolic tracing and elucidating complex biochemical pathways. acs.orgresearchgate.net The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, creates a molecule that is chemically similar to the original but with a slightly higher mass. nih.govnih.gov A key principle underpinning their utility is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, causing reactions that involve the cleavage of this bond to proceed more slowly. nih.govnih.gov
This slowing of the metabolic rate allows researchers to more easily track the fate of the labeled compound through various metabolic conversions. nih.govnih.gov In the context of SDG, administering this compound enables precise tracking of its conversion to secoisolariciresinol and subsequently to the mammalian lignans enterodiol and enterolactone. acs.orgresearchgate.net This provides clear insights into the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of SDG, helping to identify metabolites and understand the rates and mechanisms of specific enzymatic reactions. acs.org Such studies are crucial for understanding how the human body processes this important dietary lignan. researchgate.net
In quantitative analytical chemistry, particularly in techniques like mass spectrometry (MS) and chromatography, accuracy and precision are paramount. clearsynth.compubcompare.ai An internal standard is a compound added to a sample in a known amount to enable the precise quantification of an analyte. aptochem.com Stable isotope-labeled compounds, such as this compound, are considered the gold standard for use as internal standards. aptochem.comscioninstruments.com
Because a deuterated standard is chemically almost identical to the analyte of interest (the non-deuterated SDG), it behaves nearly identically during sample preparation, extraction, and chromatographic separation. aptochem.comscioninstruments.com However, due to its higher mass, it can be distinguished from the analyte by the mass spectrometer. scioninstruments.com By comparing the detector response of the analyte to that of the known quantity of the internal standard, researchers can correct for variability introduced during the analytical process, such as sample loss during preparation or fluctuations in instrument signal. clearsynth.comaptochem.com This ensures highly accurate and reliable quantification of SDG in complex biological matrices like plasma, urine, or tissue extracts. clearsynth.comnih.gov
Data Tables
Table 1: Chemical Profile of this compound
This interactive table summarizes the key chemical identifiers for the deuterated compound.
| Property | Value | Source |
| Chemical Name | This compound | americanchemicalsuppliers.com |
| Synonyms | SDG-d4; Secoisolariciresinol Diglycoside-d4 | americanchemicalsuppliers.com |
| Molecular Formula | C₃₂H₄₂D₄O₁₆ | americanchemicalsuppliers.com |
| Molecular Weight | 690.72 g/mol | americanchemicalsuppliers.com |
Table 2: Compound Names Mentioned in this Article
Properties
Molecular Formula |
C₃₂H₄₂D₄O₁₆ |
|---|---|
Molecular Weight |
690.72 |
Synonyms |
(2R,3R)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediyl Bis-β-D-glucopyranoside-d4; [R-(R*,R*)]-2,3-Bis[(4-Hydroxy-3-methoxyphenyl)_x000B_methyl]-1,4-butanediyl Bis-β-D-glucopyranoside-d4; SDG-d4; Secoisolariciresinol Diglucoside-d4; Secoisolaric |
Origin of Product |
United States |
Biosynthesis and Accumulation of Secoisolariciresinol Diglucoside in Planta
Phenylpropanoid Pathway Precursors and Enzymes
The biosynthesis of nearly all plant phenolic compounds, including lignans (B1203133), originates from the phenylpropanoid pathway. frontiersin.orgnih.gov This fundamental metabolic route converts the aromatic amino acid L-phenylalanine into key intermediates that serve as building blocks for a vast array of secondary metabolites. frontiersin.orgnih.gov The initial steps are often referred to as the general phenylpropanoid pathway. nih.govfrontiersin.org
The pathway commences with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . frontiersin.orgnih.govuvic.ca Subsequently, cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid. frontiersin.org The final step of this general pathway involves the activation of p-coumaric acid into its high-energy thioester, p-coumaroyl-CoA, by the enzyme 4-hydroxycinnamate CoA ligase (4CL) . frontiersin.org These three enzymes—PAL, C4H, and 4CL—are central to providing the foundational precursor, p-coumaroyl-CoA, for numerous branching pathways, including the synthesis of flavonoids, coumarins, and the monolignols required for lignan (B3055560) and lignin (B12514952) formation. frontiersin.orgnih.gov
| Enzyme | Abbreviation | Substrate | Product | Pathway Step |
| Phenylalanine ammonia-lyase | PAL | L-phenylalanine | Cinnamic acid | Deamination |
| Cinnamate 4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid | Hydroxylation |
| 4-Hydroxycinnamate CoA ligase | 4CL | p-Coumaric acid | p-Coumaroyl-CoA | CoA Ligation |
Lignan Biosynthetic Pathway in Linum usitatissimum (Flaxseed)
From the central precursor p-coumaroyl-CoA, the pathway branches toward the formation of monolignols, which are the direct precursors to lignans. In flax, the primary monolignol involved is coniferyl alcohol. The pathway from p-coumaroyl-CoA to coniferyl alcohol involves a series of reduction, hydroxylation, and methylation steps. Two molecules of coniferyl alcohol are then oxidatively coupled in a reaction mediated by dirigent proteins to form pinoresinol (B1678388), the first committed intermediate in the lignan-specific pathway. nih.gov From pinoresinol, the pathway proceeds through key reductive and glycosylation steps to yield SDG.
A crucial enzyme in the lignan biosynthetic pathway is Pinoresinol-Lariciresinol Reductase (PLR) . nih.govnih.gov This enzyme belongs to the isoflavone (B191592) reductase family and catalyzes two consecutive stereospecific reduction steps. nih.gov First, PLR reduces (+)-pinoresinol to (-)-lariciresinol (B1260115). qmul.ac.uk Subsequently, the same enzyme catalyzes the reduction of (-)-lariciresinol to (+)-secoisolariciresinol, the direct aglycone precursor of SDG. nih.govnih.govqmul.ac.uk
The stereochemistry of these reactions is critical. While multiple PLRs exist in plants, the PLR in Linum usitatissimum (LuPLR) directs the synthesis toward (+)-secoisolariciresinol. nih.govacs.org Tracer analysis experiments have confirmed that the SDG isolated from flaxseed is derived exclusively from the (+)-enantiomer of secoisolariciresinol (B192356). acs.org The PLR enzyme ensures the complete conversion of pinoresinol to lariciresinol (B1674508) before its subsequent conversion to secoisolariciresinol. nih.gov This stereoselective synthesis is a key determinant of the final lignan profile in the plant. nih.gov
The final step in the biosynthesis of SDG is the glycosylation of the secoisolariciresinol aglycone. This process, which enhances the water solubility and stability of the molecule for storage, is catalyzed by UDP-glycosyltransferases (UGTs) . nih.govnih.gov These enzymes transfer a glycosyl moiety from an activated sugar donor, such as UDP-glucose, to the acceptor molecule. nih.gov
In flax, a specific enzyme, UGT74S1 , has been identified as the key catalyst for SDG formation. researchgate.net Research has shown that UGT74S1 performs a sequential two-step glucosylation. researchgate.netnih.gov It first adds a glucose molecule to one of the hydroxyl groups of secoisolariciresinol to form secoisolariciresinol monoglucoside (SMG). researchgate.net The same enzyme then catalyzes the addition of a second glucose molecule to the other hydroxyl group of SMG, yielding the final product, secoisolariciresinol diglucoside (SDG). researchgate.netnih.gov While SMG is formed as an intermediate, only small amounts are typically found, as the enzyme efficiently catalyzes the second glucosylation step. researchgate.netnih.gov The mutation of the UGT74S1 gene in flax results in the complete absence of SDG, confirming its singular and essential role in this terminal step of the biosynthetic pathway. researchgate.net
The biosynthesis of SDG is tightly regulated at the genetic level to coincide with specific developmental stages, particularly during seed maturation. nih.govnih.gov The expression of the key genes encoding PLR (LuPLR) and UGT74S1 (LuUGT74S1) is highly correlated with the rate of SDG accumulation in flaxseed. researchgate.netnih.gov Studies have shown that the transcription of both LuPLR and LuUGT74S1 is significantly upregulated during the development of the seed coat, where SDG is primarily stored. nih.govresearchgate.net
The regulation of the broader phenylpropanoid pathway is controlled by complex transcriptional networks involving families of transcription factors such as MYBs and NACs. frontiersin.orgfrontiersin.org These regulatory proteins can control the expression of structural genes in the pathway, thereby modulating the flow of precursors toward lignan synthesis. frontiersin.org The co-expression of LuPLR and LuUGT74S1 suggests a coordinated regulatory mechanism that ensures the efficient conversion of pinoresinol to the final stored product, SDG, during seed development. researchgate.net
Spatiotemporal Accumulation of SDG in Plant Tissues
The accumulation of SDG is not uniform throughout the plant; it is highly concentrated in specific tissues and at particular developmental times, reflecting its biological role and storage strategy.
In Linum usitatissimum, SDG is overwhelmingly stored in the seed. nih.govnih.gov Further investigation reveals that its localization is even more specific. The vast majority of flaxseed's lignan content is found in the seed coat, also known as the hull. nih.govmdpi.comresearchgate.net In contrast, the kernel, which is rich in oil, contains very little SDG. mdpi.com This spatial separation is significant, as it means that processing methods like dehulling can produce a lignan-enriched fraction from the seed coats. mdpi.com
Kinetic Studies of SDG Accumulation During Seed Development
The accumulation of Secoisolariciresinol Diglucoside (SDG) during the development of flaxseed (Linum usitatissimum) is a dynamically regulated process, closely linked to the expression of key biosynthetic genes. Research has shown that SDG content steadily increases as the seed matures.
The biosynthesis of SDG involves several critical enzymes. The expression of the pinoresinol-lariciresinol reductase (PLR) gene, specifically the LuPLR1 isoform, is closely correlated with the timing and location of SDG accumulation within the seed coat. nih.gov The phytohormone abscisic acid (ABA) is suggested to play a role in promoting the transcriptional activation of LuPLR1, thereby enhancing SDG accumulation. nih.gov Following the formation of the aglycone secoisolariciresinol (SECO), the final step is a sequential glucosylation catalyzed by the enzyme UGT74S1. nih.gov This enzyme first adds a glucose molecule to form secoisolariciresinol monoglucoside (SMG) and then a second to form SDG. nih.gov
Kinetic studies tracking SDG content in developing flaxseeds reveal a distinct pattern of accumulation. The concentration of SDG is negligible in the very early stages of seed development but begins to rise significantly as the seed matures. The expression of the UGT74S1 gene follows a bell-curve pattern, peaking at approximately 16 days after anthesis (DAA), which aligns with the period of active SDG synthesis. researchgate.net The level of SDG continues to increase steadily until it begins to plateau around 24 DA, reaching its maximum concentration towards the final stages of seed maturation. researchgate.net One study documented a maximum SDG content of about 9 mg/g of seed at the end of the maturation period. researchgate.net
Interactive Data Table: SDG Accumulation in Developing Flaxseed
The following table illustrates the typical accumulation pattern of SDG during flaxseed development.
| Days After Anthesis (DAA) | SDG Content (mg/g) | Key Gene Expression Activity |
| 0-8 | Negligible | Low expression of biosynthetic genes. UGT94H1 expression peaks at 8 DAA. researchgate.net |
| 16 | Increasing | Peak expression of PLR and UGT74S1 genes. researchgate.net |
| 24 | Approaching Maximum | SDG content begins to plateau. researchgate.net |
| 32-Maturity | Maximum | SDG content reaches its highest level. researchgate.netresearchgate.net |
Formation of SDG-3-hydroxy-3-methylglutaric Acid Oligomer Complex
In flaxseed, Secoisolariciresinol Diglucoside (SDG) does not primarily exist as a free molecule. Instead, it is predominantly found as a component of a large, complex polymer. nih.gov This macromolecule consists of SDG units linked together by 3-hydroxy-3-methylglutaric acid (HMGA). nih.gov
The formation of this oligomer involves an esterification reaction where the carboxylic acid groups of HMGA link to the C6-hydroxyl group of the glucose moieties of SDG. This creates a straight-chain polyester. nih.gov Structural analysis via nuclear magnetic resonance (NMR) spectroscopy has elucidated the composition of this complex. The main lignan oligomer in flaxseed is composed of approximately five SDG residues interconnected by four HMGA residues, resulting in a macromolecule with a molecular weight of around 4000 Da. usask.ca This polymer serves as the primary storage form of lignans within the seed coat of the flaxseed. researchgate.net
Comparative Biosynthesis Across Lignan-Producing Plant Species
Lignans are a diverse class of secondary metabolites found across the plant kingdom, and their biosynthetic pathways, while sharing a common origin, exhibit significant variations between species, leading to a wide array of chemical structures. A comparison of the pathways in Linum usitatissimum (flax), Sesamum indicum (sesame), and Forsythia species highlights this diversity.
All three pathways begin with the phenylpropanoid pathway, which produces monolignols like coniferyl alcohol. The first committed step in lignan biosynthesis is the stereoselective dimerization of two coniferyl alcohol molecules, a reaction mediated by dirigent proteins (DIRs), to form pinoresinol. From pinoresinol, the pathways diverge significantly.
In Linum usitatissimum , the primary pathway leads to the production of SDG. Pinoresinol is sequentially reduced by a bifunctional pinoresinol-lariciresinol reductase (PLR) to first form lariciresinol and then secoisolariciresinol (SECO). researchgate.net SECO is then glycosylated twice by the enzyme UGT74S1 to yield SDG. nih.gov
In Sesamum indicum , the pathway from pinoresinol leads to the furofuran lignan, sesamin. This transformation is catalyzed by a specific cytochrome P450 enzyme, CYP81Q1 (also known as piperitol/sesamin synthase), which catalyzes the formation of two methylenedioxy bridges on the pinoresinol backbone. This key enzyme is not present in flax, which is why flax does not produce sesamin.
In Forsythia species, the pathway from pinoresinol is more branched. Like flax, Forsythia possesses pinoresinol-lariciresinol reductase (PLR) and can produce lariciresinol and secoisolariciresinol. However, it also has a secoisolariciresinol dehydrogenase (SIRD) which oxidizes SECO to the dibenzylbutyrolactone lignan, matairesinol. Therefore, Forsythia species accumulate a more diverse array of lignans including pinoresinol, matairesinol, and their glucosides.
Interactive Data Table: Comparative Lignan Biosynthesis
| Feature | Linum usitatissimum (Flax) | Sesamum indicum (Sesame) | Forsythia spp. |
| Starting Precursor | Pinoresinol | Pinoresinol | Pinoresinol |
| Key Downstream Enzyme(s) | Pinoresinol-lariciresinol reductase (PLR); UGT74S1 nih.govresearchgate.net | CYP81Q1 (Piperitol/sesamin synthase) | Pinoresinol-lariciresinol reductase (PLR); Secoisolariciresinol dehydrogenase (SIRD) |
| Major End Product(s) | Secoisolariciresinol Diglucoside (SDG) researchgate.net | Sesamin | Matairesinol, Pinoresinol glucosides |
| Class of Lignan | Dibenzylbutane | Furofuran | Dibenzylbutyrolactone, Furofuran |
Metabolic Transformation of Secoisolariciresinol Diglucoside in Biological Systems
Microbial Biotransformation by Gut Microbiota
The journey of SDG transformation begins in the colon, where the diverse anaerobic and microaerobic gut microbiota orchestrate a series of enzymatic reactions. This microbial action is indispensable, as the parent compound SDG is not readily absorbed and possesses limited biological activity. The intestinal ecosystem effectively converts SDG into metabolites with enhanced bioavailability and physiological relevance.
Hydrolysis of Glycosidic Bonds to Secoisolariciresinol (B192356) (SECO)
The initial and obligatory step in SDG metabolism is the cleavage of its two glucose molecules. This deglycosylation is catalyzed by β-glucosidases, enzymes produced by various gut bacteria. tandfonline.comresearchgate.net The hydrolysis of the glycosidic bonds releases the aglycone, secoisolariciresinol (SECO). nih.gov Research has shown that this process can occur sequentially, with the formation of secoisolariciresinol monoglucoside (SMG) as an intermediate metabolite before the second glucose unit is removed to yield SECO. elifesciences.org Bacterial species from the genera Bacteroides and Clostridium have been identified as key players in this deglycosylation process. researchgate.net Some species of Bifidobacterium have also been noted for their ability to hydrolyze lignan (B3055560) glucosides. core.ac.uk
Conversion of SECO to Mammalian Lignans (B1203133): Enterodiol (B191174) (END) and Enterolactone (B190478) (ENL)
Once SECO is liberated, it undergoes a cascade of further transformations by the gut microbiota to produce the mammalian lignans, enterodiol (END) and enterolactone (ENL). nih.gov This conversion involves a series of four main reactions: deglycosylation, demethylation, dehydroxylation, and dehydrogenation. tandfonline.comnih.gov The process begins with the demethylation of the methoxy (B1213986) groups on the SECO molecule, followed by dehydroxylation. tandfonline.com These reactions result in the formation of enterodiol (END). nih.gov Subsequently, END can be oxidized by bacterial dehydrogenases to form the lactone ring characteristic of enterolactone (ENL). nih.gov The production of these enterolignans is crucial, as they are considered the primary biologically active metabolites of dietary SDG. tandfonline.com
Identification and Characterization of Microbial Strains Involved in SDG Metabolism
Specific consortia of bacteria within the human gut are responsible for the multi-step conversion of SDG to ENL. Research has successfully identified several bacterial strains and their specific roles in this metabolic pathway. nih.govresearchgate.net The activation of SDG involves phylogenetically diverse bacteria, many of which are common members of the intestinal microbiota. nih.gov The transformation is a community effort, where metabolites produced by one group of bacteria serve as substrates for another. tandfonline.com
| Metabolic Step | Bacterial Strains Involved | Reference |
|---|---|---|
| Deglycosylation (SDG → SECO) | Bacteroides distasonis, Bacteroides fragilis, Bacteroides ovatus, Clostridium cocleatum, Clostridium sp. SDG-Mt85-3Db | nih.govresearchgate.net |
| Demethylation (SECO → Demethylated Intermediates) | Butyribacterium methylotrophicum, Eubacterium callanderi, Eubacterium limosum, Peptostreptococcus productus, Peptostreptococcus sp. SDG-1 | nih.govresearchgate.netnih.gov |
| Dehydroxylation (Demethylated Intermediates → END) | Clostridium scindens, Eggerthella lenta, Eubacterium sp. SDG-2 | nih.govresearchgate.netnih.gov |
| Dehydrogenation (Oxidation) (END → ENL) | Newly isolated strain ED-Mt61/PYG-s6, Eggerthella sp., Ruminococcus sp. | nih.govwikipedia.org |
Metabolic Intermediates and Pathways
The biotransformation of SDG to enterolactone is not a direct process but involves the formation of several key metabolic intermediates. Following the initial hydrolysis to SECO, anaerobic bacteria catalyze sequential demethylation reactions. Incubation of SDG with human fecal suspensions has led to the isolation and identification of intermediates such as 3-demethyl-(-)-secoisolariciresinol and didemethylsecoisolariciresinol. nih.govnih.govuea.ac.uk
The proposed metabolic pathway generally follows this sequence:
SDG is deglycosylated to SECO .
SECO undergoes demethylation, potentially via a singly demethylated intermediate, to form didemethylsecoisolariciresinol . wur.nl
This intermediate is then dehydroxylated to produce enterodiol (END) . tandfonline.com
Finally, END is oxidized to form enterolactone (ENL) . tandfonline.com
This pathway highlights a cooperative microbial effort, where different species perform distinct enzymatic steps to complete the transformation. nih.govwur.nl
Mammalian Metabolism Beyond Gut Microflora-Mediated Transformations
After the gut microbiota produce enterodiol and enterolactone in the colon, these compounds are absorbed into the systemic circulation. researchgate.net Once absorbed, they are subject to mammalian metabolism, primarily phase II conjugation reactions, which occur in the intestinal wall and the liver. tandfonline.comresearchgate.net This metabolic processing is a critical step that influences their bioavailability, distribution to various tissues, and eventual elimination from the body.
Conjugation Reactions of Lignan Metabolites
Enterodiol and enterolactone circulating in the plasma are predominantly found as conjugates. nih.gov The primary conjugation reactions are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGT) and sulfotransferases (ST), respectively. tandfonline.com These reactions attach glucuronic acid or sulfate groups to the phenolic hydroxyl groups of the lignans, increasing their water solubility and facilitating their transport and excretion. tandfonline.com
Studies using human colon epithelial cell lines (HT29 and CaCo-2) have demonstrated that this phase II metabolism can begin during uptake in the colon. nih.govuea.ac.uk Three main conjugates have been identified: enterolactone-sulfate, enterolactone-glucuronide, and enterodiol-glucuronide. researchgate.netnih.gov The liver also plays a significant role in this process. After absorption from the gut, lignans travel via the portal vein to the liver, where they can undergo further conjugation before entering systemic circulation. tandfonline.com These conjugated metabolites can also be excreted into the bile and returned to the intestine, a process known as enterohepatic circulation, which may prolong their presence in the body. tandfonline.comresearchgate.net Ultimately, the conjugated forms are eliminated from the body, primarily in the urine and to a lesser extent in the feces. tandfonline.com
Systemic Distribution and Elimination of Metabolites in Research Models
Once rac Secoisolariciresinol Diglucoside-d4 is metabolized into its aglycone, secoisolariciresinol (SECO), and further into the mammalian lignans enterodiol (ED) and enterolactone (EL), these metabolites are absorbed and distributed throughout the body. nih.gov Research in animal models has shown that these metabolites are widely distributed in various tissues. acs.org
In rats, studies have indicated the presence of SECO, ED, and EL conjugates in the cecum, small intestine, colon, stomach, liver, kidney, and uterus. acs.org With chronic administration, these metabolites have been observed to accumulate in these tissues. acs.org The oral bioavailability of secoisolariciresinol diglucoside itself is virtually zero. cabidigitallibrary.orgcambridge.org However, its primary metabolite, SECO, exhibits an oral bioavailability of approximately 25% in rats, while ED has a bioavailability of less than 1%. cabidigitallibrary.orgcambridge.org
Pharmacokinetic studies in various research models have provided insights into the absorption, distribution, and elimination of these metabolites. In healthy postmenopausal women, after oral intake of secoisolariciresinol-diglucoside, SECO serum concentrations peak after 5-7 hours, with an elimination half-life of 4.8 hours. nih.govnih.gov The subsequent metabolites, enterodiol and enterolactone, reach their maximum serum concentrations after 12-24 hours and 24-36 hours, respectively. nih.govnih.gov Their elimination half-lives are notably longer, at 9.4 hours for enterodiol and 13.2 hours for enterolactone. nih.govnih.gov
The following table summarizes the pharmacokinetic parameters of secoisolariciresinol diglucoside metabolites in different research models.
| Metabolite | Research Model | Peak Serum Time (Tmax) | Elimination Half-life (t1/2) | Oral Bioavailability |
| Secoisolariciresinol (SECO) | Human | 5-7 hours nih.govnih.gov | 4.8 hours nih.govnih.gov | Not reported in this study |
| Enterodiol (ED) | Human | 12-24 hours nih.govnih.gov | 9.4 hours nih.govnih.gov | Not reported in this study |
| Enterolactone (EL) | Human | 24-36 hours nih.govnih.gov | 13.2 hours nih.govnih.gov | Not reported in this study |
| Secoisolariciresinol (SECO) | Rat | Not reported | 4.0 hours cambridge.org | ~25% cabidigitallibrary.orgcambridge.org |
| Enterodiol (ED) | Rat | Not reported | 1.8 hours cambridge.org | <1% cabidigitallibrary.orgcambridge.org |
Influence of Gut Microbiota Composition on Metabolic Profiles in Research Settings
The conversion of secoisolariciresinol diglucoside into the biologically active mammalian lignans, enterodiol and enterolactone, is entirely dependent on the metabolic activity of the intestinal microbiota. oup.commdpi.com The composition of an individual's gut microbiota can, therefore, significantly influence the metabolic profile and the ultimate bioavailability of these compounds. acs.org The transformation process involves a series of key biochemical reactions, including deglycosylation, demethylation, dehydroxylation, and dehydrogenation. oup.commdpi.com
Research has identified several specific bacterial species and genera capable of carrying out these transformations. The initial step of deglycosylation, the removal of glucose molecules to form secoisolariciresinol, can be performed by strains of Bacteroides and Clostridium. oup.com Subsequent reactions of demethylation and dehydroxylation are carried out by other bacteria, highlighting the necessity of a consortium of microbes for the complete conversion. jst.go.jppharm.or.jp
For instance, Peptostreptococcus sp. SDG-1 has been shown to be involved in the demethylation of secoisolariciresinol. jst.go.jppharm.or.jp Following this, Eubacterium sp. SDG-2 can further transform the intermediates to produce enterodiol. jst.go.jppharm.or.jp In humans, Ruminococcus species have also been identified as playing a role in the metabolism of secoisolariciresinol diglucoside to enterolignans. mdpi.com
The table below details the specific roles of various gut bacteria in the metabolic transformation of secoisolariciresinol diglucoside.
| Bacterial Species/Genus | Metabolic Transformation Step |
| Bacteroides distasonis | Deglycosylation oup.com |
| Bacteroides fragilis | Deglycosylation oup.com |
| Bacteroides ovatus | Deglycosylation oup.com |
| Clostridium cocleatum | Deglycosylation oup.com |
| Clostridium sp. SDG-Mt85-3Db | Deglycosylation oup.com |
| Peptostreptococcus sp. SDG-1 | Demethylation jst.go.jppharm.or.jp |
| Eubacterium sp. SDG-2 | Transformation of demethylated intermediates to enterodiol jst.go.jppharm.or.jp |
| Ruminococcus species | Metabolism to enterolignans mdpi.com |
These findings underscore the critical role of the gut microbiota in the bioactivation of dietary lignans. Variations in the composition of these microbial communities among individuals could explain the observed differences in the production of enterodiol and enterolactone from secoisolariciresinol diglucoside.
Advanced Analytical and Methodological Research for Sdg Characterization
Extraction Methodologies for SDG from Plant Matrices
In plant sources, particularly flaxseed, SDG exists within a complex lignan (B3055560) polymer, esterified with compounds like 3-hydroxy-3-methylglutaric acid, p-coumaric acid, and ferulic acid. mdpi.commdpi.com Effective extraction, therefore, requires not only the solubilization of this polymer but also its hydrolysis to liberate free SDG.
The initial step in isolating SDG involves extracting the lignan polymer from the plant matrix, typically defatted flaxseed flour. nih.gov Various solvent systems have been investigated to maximize the extraction yield. A common and effective approach involves using a mixture of dioxane and ethanol (B145695) (1:1, v/v). researchgate.net Other successful solvent systems include aqueous solutions of methanol (B129727) or ethanol. researchgate.netnih.gov Microwave-assisted extraction (MAE) has also been employed to enhance efficiency. researchgate.net
Following the extraction of the polymer, hydrolysis is necessary to break the ester linkages and release SDG. nih.gov Alkaline hydrolysis is the most widely adopted technique. nih.gov This process typically involves treating the extract with a base, such as sodium hydroxide (B78521) (NaOH), at elevated temperatures. mdpi.com While acidic hydrolysis can also break the necessary bonds, it is less favored as it can lead to the degradation of the liberated secoisolariciresinol (B192356) (SECO) into anhydrosecoisolariciresinol. mdpi.com The optimization of hydrolysis conditions, including alkali concentration and temperature, is crucial to ensure complete cleavage of the ester bonds without degrading the target analyte. tandfonline.com
Below is a data table summarizing various solvent systems and hydrolysis conditions used for SDG extraction.
| Solvent System | Hydrolysis Technique | Plant Matrix | Key Findings/Observations | Reference |
|---|---|---|---|---|
| Dioxane/Ethanol (1:1, v/v) | Aqueous Base Hydrolysis (NaOH) | Defatted Flaxseed Flour | A well-established method for quantitative analysis, forming the basis of many modified procedures. | acs.orgacs.org |
| 70% Aqueous Methanol | Alkaline Hydrolysis | Defatted Flaxseed Powder | Effective for extracting SDG oligomers prior to hydrolysis. The subsequent hydrolysis releases SDG. | nih.gov |
| 80% Methanol | Alkali-Hydrolysis (NaOH) | Flaxseed Hulls and Kernels | Used in conjunction with ultrasonic-assisted extraction to improve efficiency. | mdpi.com |
| Water/Acetone | Alkaline Hydrolysis | De-fatted Flaxseed | A described method for isolating the lignan polymer precursor before hydrolysis. wikipedia.org | wikipedia.org |
| 50% Aqueous Ethanol | None (for initial extract); Acid Hydrolysis (for SECO synthesis) | Flaxseed | Used for obtaining a lignan-containing concentrate for further purification. researchgate.net | researchgate.net |
After hydrolysis, the crude extract contains SDG along with salts and other byproducts, necessitating purification. For producing research-grade SDG, which can be used as an analytical standard, several chromatographic techniques are employed.
Solid-Phase Extraction (SPE) is a common initial clean-up step. acs.org Reversed-phase C18 cartridges are frequently used to remove salts and other highly polar impurities from the hydrolyzed sample. acs.orgacs.org The sample is loaded onto the conditioned column, washed with water to elute salts, and the SDG-rich fraction is then eluted with a solvent of intermediate polarity, such as 50% aqueous methanol. acs.orgacs.org
For higher purity and larger scales, column chromatography is essential. nih.gov Methods often involve sequential chromatography steps. For instance, a crude extract can first be purified on a Diaion HP-20 ion-exchange sorbent, followed by further purification on C18 reversed-phase silica (B1680970) gel. researchgate.net Another highly efficient but less commonly used technique for large-scale purification is high-speed counter-current chromatography (HSCCC), which has demonstrated the ability to yield hundreds of milligrams of SDG from flaxseed extract in a single run. mdpi.com
The following data table compares different large-scale purification strategies.
| Purification Technique | Stationary Phase/Resin | Typical Application | Advantages | Reference |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | C18 Reversed-Phase | Sample clean-up before HPLC analysis. | Efficient removal of salts and polar interferents; high recovery (>99.5%). | acs.orgacs.org |
| Column Chromatography | Diaion HP-20 and C18 Silica Gel | Isolation of high-purity SDG for use as a standard. | Capable of producing high-purity (e.g., ~97%) SDG. | researchgate.net |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-Liquid (No solid support) | Efficient, large-scale isolation. | Eliminates irreversible adsorption to solid supports; good for large quantities. | mdpi.com |
| Anion Exchange/C18 Resins | Various | Enrichment of SDG from aqueous phase. | Cited in a review of patented extraction techniques. nih.gov | nih.gov |
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analytical separation and quantification of SDG. icm.edu.pl The development of robust HPLC methods is essential for resolving SDG from its related metabolites and matrix components.
A typical HPLC method for SDG analysis involves reversed-phase chromatography. nih.gov Method development focuses on optimizing the mobile phase composition to achieve good peak shape and resolution. Gradient elution is commonly used, often with a mobile phase consisting of an aqueous acidic buffer (e.g., phosphate (B84403) buffer or water with formic/acetic acid) and an organic modifier, usually acetonitrile (B52724). tandfonline.comacs.orgresearchgate.net
Validation of the HPLC method is crucial to ensure its reliability. tandfonline.com This includes establishing linearity by generating a calibration curve with pure SDG standard over a range of concentrations. acs.org A high correlation coefficient (r > 0.999) indicates good linearity. tandfonline.com Repeatability, another key validation parameter, is assessed by analyzing multiple replicates, with a coefficient of variation (CV) of less than 5% being desirable. acs.org The recovery of the entire method, including extraction and purification, is also evaluated to account for any sample loss during processing. tandfonline.com
The choice of HPLC column is critical for separating SDG, its oligomers, and its hydrolysis byproducts. nih.gov Due to the medium polarity of SDG and its related lignans (B1203133), reversed-phase columns are the standard choice. icm.edu.pl
The most frequently used stationary phase is C18 (octadecylsilane). researchgate.netresearchgate.net C18 columns provide excellent hydrophobic retention for SDG and its metabolites, allowing for effective separation based on polarity differences. Standard column dimensions like 250 x 4.6 mm packed with 5 µm particles are common, but advancements are moving towards narrower bore columns (e.g., 2.1 mm or 1.8 mm) and smaller particle sizes (sub-2 µm) to achieve faster analysis times and reduced solvent consumption without sacrificing resolution. researchgate.netnih.gov The selection of a specific C18 column can depend on the desired resolution between SDG and closely eluting compounds like p-coumaric acid glucoside and ferulic acid glucoside. nih.gov
The following data table details HPLC columns and conditions used for SDG analysis.
| Column Chemistry | Column Dimensions | Mobile Phase Example | Detection | Reference |
|---|---|---|---|---|
| BDS HYPERSIL C18 | 250 x 4.6 mm | Acetonitrile and water with 0.1% formic acid (gradient). | PDA and ESI-MS | icm.edu.plresearchgate.net |
| Reversed-Phase C18 | Not specified | Solvent A: 5% acetonitrile in 0.01 M phosphate buffer (pH 2.8); Solvent B: acetonitrile (gradient). | UV | acs.org |
| Spherigel C8 | 200 mm x 4.6 mm, 5 µm | Acetonitrile (0.1% formic acid) : water (0.1% formic acid) = 80 : 20. | UV-ESI/MS | researchgate.net |
| Reversed-Phase | Not specified | Acetonitrile-1% aqueous acetic acid (15:85, v/v). | PDA (280 nm) | tandfonline.com |
To enhance selectivity and sensitivity, HPLC systems are often coupled with advanced detectors. icm.edu.pl A Photodiode Array (PDA) detector is commonly used, allowing for the simultaneous acquisition of spectra across a range of wavelengths. tandfonline.com This is useful for peak purity assessment and preliminary identification based on the UV spectrum of the analyte, with 280 nm being a typical detection wavelength for SDG. tandfonline.com
For unambiguous identification and highly sensitive quantification, Mass Spectrometry (MS) is the detector of choice. icm.edu.pl High-pressure liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) is a powerful technique for analyzing lignans. icm.edu.plresearchgate.net ESI is a soft ionization technique that is particularly well-suited for producing ions from medium-polarity, moderately sized molecules like SDG without causing significant fragmentation. icm.edu.pl Operating in negative ion scan mode is often effective for detecting SDG and its metabolites. mdpi.com The coupling of HPLC with MS allows for the definitive identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, and it is the primary application where an internal standard like rac Secoisolariciresinol Diglucoside-d4 is indispensable for accurate quantification. nih.govresearchgate.net
Spectroscopic Identification and Quantification
Spectroscopic methods form the cornerstone of chemical analysis, providing detailed information on molecular structure and concentration. For a compound like this compound, a combination of mass spectrometry, nuclear magnetic resonance, and UV-Vis spectroscopy is essential for its comprehensive characterization.
Mass spectrometry (MS) is a powerful analytical technique used for measuring the mass-to-charge ratio of ions, making it indispensable for the quantification and structural confirmation of specific molecules within complex mixtures. researchgate.net Its high sensitivity and specificity are pivotal in diverse fields, from environmental analysis to pharmaceutical research. researchwithrutgers.commdpi.comresearchgate.netacebiolab.com In the context of SDG analysis, liquid chromatography coupled with mass spectrometry (LC-MS) is a particularly vital method. researchgate.net
The use of a deuterated internal standard, such as this compound, is critical for accurate quantification in LC-MS-based methods. Since the chemical and physical properties of a deuterated standard are nearly identical to the native analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, it is distinguished by its higher mass. This mass difference allows the instrument to differentiate between the analyte (SDG) and the standard (SDG-d4), enabling precise and accurate quantification by correcting for any analyte loss during sample preparation and analysis.
Ultrahigh-performance liquid chromatography (UHPLC) coupled with MS, often in the selected reaction monitoring (SRM) mode, provides a robust method for the simultaneous quantification of SDG and other compounds in a given sample. nih.gov On-line LC-MS coupling has also been successfully used to separate and characterize SDG diastereomers, demonstrating the technique's capability to resolve structurally similar isomers. nih.govnih.gov Tandem mass spectrometry (MS/MS) further enhances specificity, which is crucial when analyzing complex environmental or biological matrices. researchgate.net
Table 1: Key Mass Spectrometry Techniques in SDG Analysis
| Technique | Application | Key Advantage |
|---|---|---|
| LC-MS | Separation and quantification of SDG and its isomers. | Combines chromatographic separation with sensitive mass-based detection. researchgate.net |
| UHPLC-MS (SRM) | Simultaneous and rapid quantification of SDG. nih.gov | High throughput and specificity for target analytes. nih.gov |
| LC-NMR-MS | Structural elucidation of SDG diastereomers. nih.govnih.gov | Provides integrated data from three powerful analytical techniques. nih.gov |
| Tandem MS (MS/MS) | Highly specific identification and quantification in complex samples. researchgate.net | Reduces background noise and increases confidence in identification. researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. researchgate.netmedchemexpress.com It operates on the principle that atomic nuclei with a non-zero spin, like ¹H and ¹³C, absorb and re-emit electromagnetic radiation when placed in a magnetic field, providing detailed information about the molecular skeleton, atom connectivity, and spatial arrangement. researchgate.netnih.gov
For Secoisolariciresinol Diglucoside, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign all proton (¹H) and carbon (¹³C) signals, confirming the structure of the aglycone, the nature of the sugar moieties (β-D-glucopyranose), and the glycosidic linkages. nih.gov The analysis of this compound would show the absence of specific proton signals and altered coupling patterns in the ¹H NMR spectrum corresponding to the sites of deuterium (B1214612) labeling. In the ¹³C NMR spectrum, the carbons bonded to deuterium would exhibit a characteristic triplet splitting pattern (due to C-D coupling) and a slight upfield shift. nih.gov
NMR is also a primary method for quantitative analysis (qNMR) due to its excellent reproducibility, as signal intensities are directly proportional to the number of nuclei under proper experimental conditions.
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ) for Secoisolariciresinol Diglucoside Note: Data is for the non-deuterated compound in a standard solvent. The spectrum for the d4 analog would show variations at the deuterated positions.
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
|---|---|---|
| Aglycone Moiety | ||
| C-1, C-1' | 71.3 | 2.59 (dd) |
| C-2, C-2' | 41.5 | 1.87 (m) |
| C-3, C-3' | 34.6 | 2.40 (dd), 2.82 (dd) |
| C-4, C-4' | 133.1 | - |
| C-5, C-5' | 113.1 | 6.67 (d) |
| C-6, C-6' | 148.1 | - |
| C-7, C-7' | 145.9 | - |
| C-8, C-8' | 115.9 | 6.82 (d) |
| C-9, C-9' | 121.9 | 6.54 (dd) |
| OCH₃ | 56.4 | 3.74 (s) |
| Glucoside Moiety | ||
| C-1'' | 103.5 | 4.19 (d) |
| C-2'' | 74.9 | 3.12 (t) |
| C-3'' | 77.7 | 3.29 (t) |
| C-4'' | 71.4 | 3.20 (t) |
| C-5'' | 77.9 | 3.32 (m) |
| C-6'' | 62.5 | 3.58 (dd), 3.79 (dd) |
Source: Adapted from published data. nih.gov
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. It is a simple, cost-effective, and non-destructive technique commonly used for the quantitative analysis of compounds containing chromophores, such as the aromatic rings in SDG. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.
The UV spectrum of SDG is characterized by its aromatic structure and the presence of electron-releasing hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) substituents. This results in distinct absorption maxima that can be used for detection and quantification, particularly as a detection method following chromatographic separation like HPLC. The spectral characteristics of this compound are expected to be identical to those of the non-deuterated compound, as the deuterium substitution does not alter the electronic structure of the chromophores.
Table 3: UV-Vis Spectral Data for Secoisolariciresinol Diglucoside
| Parameter | Wavelength (nm) |
|---|---|
| Maximum Absorption (λmax) | ~228 nm |
| ~280 nm |
Source: Based on data from PDA detector analysis.
Immunological and Molecular Methods in SDG Research
Beyond spectroscopy, advanced biological methods provide crucial insights into the spatial distribution and genetic underpinnings of SDG production in plants.
Immunolocalization is a powerful technique used to visualize the specific location of molecules within tissues and cells. To study the spatial accumulation of lignans like SDG, which are haptens (small molecules that are not immunogenic on their own), they must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA), to create an artificial antigen. nih.gov
This antigen is then used to produce polyclonal antibodies in an animal model. nih.gov The resulting antibodies can be used as highly specific probes in immunohistochemical labeling. nih.gov A common method is immunogold labeling, where the primary antibody binds to the target molecule (SDG) in a prepared tissue section, and a secondary antibody, conjugated to a gold particle, binds to the primary antibody. These gold particles are electron-dense and can be visualized with high resolution using transmission electron microscopy (TEM), revealing the precise subcellular location of the target.
Using this approach, researchers have successfully localized lignans in flaxseed (Linum usitatissimum). The studies revealed that lignans are primarily concentrated in the secondary wall of the sclerite cells located in the outer integument of the seed. nih.gov A much lower concentration of labeling was observed in the endosperm, correlating with HPLC analyses which show that approximately 90% of these metabolites are in the outer seed coat. nih.govnih.gov
Genomic and transcriptomic studies are essential for understanding the genetic basis of metabolic pathways. Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a snapshot of the genes that are actively being expressed under specific conditions. This is particularly useful for identifying the genes and biosynthetic gene clusters (BGCs) responsible for the production of natural products like SDG.
In flax, extensive genomic and transcriptomic analyses have been conducted to identify the genes involved in the complex SDG biosynthetic pathway. medchemexpress.com Researchers have identified numerous genes, including those for pinoresinol-lariciresinol reductase (PLR) and various UDP-glycosyltransferases (UGTs), which are crucial enzymes in the pathway. medchemexpress.com
By comparing gene expression profiles in different tissues and at different developmental stages, scientists can pinpoint candidate genes. For instance, studies have shown that the expression of the UGT74S1 and UGT94H genes is highly correlated with the expression of PLR genes in developing flaxseeds. medchemexpress.com Given that SDG accumulation is highest in the seed coat, the high expression of UGT74S1 in this specific tissue strongly suggests its role as a key glucosyltransferase in the final steps of SDG biosynthesis. medchemexpress.com Integrating transcriptomic data with other 'omics' data, such as proteomics and metabolomics, provides a comprehensive, systems-level understanding of how the production of these complex molecules is regulated.
Applications of Rac Secoisolariciresinol Diglucoside D4 in Research
Tracer Studies for Elucidating Metabolic Fate and Pathways
The primary research application of rac-SDG-d4 is as a tracer to meticulously track the metabolic journey of SDG within a biological system. Once ingested, SDG is not directly absorbed but undergoes a series of transformations by the intestinal microflora. nih.gov Using a labeled compound like rac-SDG-d4 allows researchers to follow these steps with high certainty, distinguishing the administered dose from any endogenous or dietary SDG.
In research, rac-SDG-d4 is used in both in vitro and in vivo models to map the metabolic pathway of SDG.
In Vitro Studies: In laboratory settings, rac-SDG-d4 can be introduced to cultures of human or animal intestinal bacteria. By analyzing the culture medium over time, scientists can identify the sequence of metabolite formation. The process begins with the hydrolysis of the two glucose units from rac-SDG-d4 to form its aglycone, rac-secoisolariciresinol-d4. This is subsequently converted by the microbiota into the deuterated forms of the mammalian lignans (B1203133), enterodiol-d4 (END-d4) and enterolactone-d4 (ENL-d4). nih.govnih.gov These experiments are crucial for identifying the specific bacterial species responsible for the conversion and understanding the biochemical reactions involved.
In Vivo Studies: In animal or human studies, a known quantity of rac-SDG-d4 is administered orally. Blood, urine, and fecal samples are then collected at timed intervals. nih.gov Because the deuterated metabolites (secoisolariciresinol-d4, END-d4, and ENL-d4) have a distinct mass signature, they can be unequivocally identified and quantified using mass spectrometry. This allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) profile of the parent compound, confirming the metabolic sequence observed in vitro and providing a clear picture of its systemic fate. nih.gov
Tracer studies with rac-SDG-d4 are instrumental in determining the pharmacokinetics and turnover rates of SDG and its metabolites. By tracking the appearance and disappearance of the deuterated compounds in the bloodstream and their excretion in urine, researchers can calculate key kinetic parameters. nih.gov
Pharmacokinetic studies on the non-deuterated SDG have established a clear timeline for its metabolism. After oral intake, SDG is hydrolyzed to secoisolariciresinol (B192356) (SECO), which appears rapidly in serum, peaking after approximately 5-7 hours before being eliminated with a half-life of about 4.8 hours. nih.gov The subsequent metabolites, enterodiol (B191174) (END) and enterolactone (B190478) (ENL), reach their maximum serum concentrations much later, at 12-24 hours and 24-36 hours, respectively. nih.gov Their elimination half-lives are also significantly longer, at 9.4 hours for END and 13.2 hours for ENL. nih.gov The use of rac-SDG-d4 allows for the precise measurement of these parameters without interference from other dietary lignans.
Table 1: Example Pharmacokinetic Parameters of SDG Metabolites Measured Using Tracer Methodologies This table presents representative kinetic data obtained from studies analyzing SDG metabolism. The use of a deuterated tracer like rac-SDG-d4 enhances the precision of these measurements.
| Metabolite | Time to Peak Concentration (Tmax) | Elimination Half-Life (t1/2) |
|---|---|---|
| Secoisolariciresinol (SECO) | 5-7 hours nih.gov | 4.8 hours nih.gov |
| Enterodiol (END) | 12-24 hours nih.gov | 9.4 hours nih.gov |
| Enterolactone (ENL) | 24-36 hours nih.gov | 13.2 hours nih.gov |
Internal Standards for Quantitative Analytical Methodologies
Perhaps the most widespread application of rac-SDG-d4 is as an internal standard (IS) in quantitative analytical methods. clearsynth.com Stable isotope-labeled standards are considered the gold standard in mass spectrometry-based quantification because they ensure the highest levels of accuracy and precision. lcms.czchromforum.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of SDG and its metabolites (SECO, END, and ENL) in complex biological matrices like plasma and urine. lcms.czresearchgate.net The development of a robust and reliable assay hinges on the ability to correct for analytical variability.
rac-SDG-d4 is the ideal internal standard for quantifying SDG. clearsynth.com Because it is chemically almost identical to the non-labeled SDG (the analyte), it behaves in the same way during sample extraction, cleanup, and chromatographic separation. researchgate.net Crucially, it co-elutes with the analyte. researchgate.net During analysis, any loss of analyte during sample preparation or any suppression of the signal during ionization in the mass spectrometer will be mirrored by the deuterated standard. chromforum.org By comparing the signal of the analyte to the known, constant concentration of the internal standard, these variations are normalized, allowing for highly accurate quantification. clearsynth.comchromforum.org Similarly, deuterated versions of END and ENL are used as internal standards for their respective quantifications.
The use of rac-SDG-d4 is critical for the proper calibration and validation of analytical methods. clearsynth.com To create a calibration curve, a series of standards containing known concentrations of the analyte (SDG) are prepared, and a fixed amount of the deuterated internal standard (rac-SDG-d4) is added to each. lcms.cz The ratio of the analyte response to the internal standard response is plotted against the analyte concentration. This calibrated curve is then used to determine the concentration of SDG in unknown samples.
Using a deuterated internal standard helps validate the method's performance characteristics, including:
Linearity: Ensuring the response ratio is proportional to the concentration over a specific range. lcms.cz
Accuracy: Confirming the measurements are close to the true value. clearsynth.com
Precision: Demonstrating that repeated measurements of the same sample yield consistent results. clearsynth.com
Matrix Effects: Quantifying and correcting for the influence of other components in the sample matrix on the analyte's signal. lcms.cz
Investigation of Transport Mechanisms and Bioavailability in Research Models
By enabling precise quantification, rac-SDG-d4 plays a key role in studies investigating how SDG is absorbed and utilized by the body. Bioavailability refers to the fraction of an administered compound that reaches systemic circulation. Pharmacokinetic studies, which measure how the body processes a substance, are used to determine bioavailability. nih.gov
The use of rac-SDG-d4 as a tracer allows for a definitive assessment of SDG's bioavailability. Following oral administration of rac-SDG-d4, researchers can accurately measure the concentrations of its deuterated metabolites in the blood over time. nih.gov This data is used to calculate the total amount of the compound that was successfully absorbed and converted. Such studies have shown that SDG is efficiently hydrolyzed and its metabolites are well-absorbed, with a linear dose-response relationship between the amount ingested and the cumulative amount of lignans excreted. nih.gov These precise measurements, made possible by stable isotope tracers, are fundamental to understanding the absorption and distribution processes that govern the compound's activity in research models.
Investigative Research on Cellular and Molecular Mechanisms of Sdg Action Excluding Clinical Outcomes
Modulation of Gene and Protein Expression in Cellular Models
Research into Secoisolariciresinol (B192356) Diglucoside (SDG) has revealed its capacity to modulate the expression of various genes and proteins, particularly those involved in lipid metabolism and cellular defense systems. These modulatory effects are central to its biological activity observed in experimental models.
SDG and its metabolites have been observed to influence cardiovascular health by affecting lipid profiles. frontiersin.org Studies in animal models suggest that these effects are linked to the regulation of key factors in lipid metabolism. For instance, SDG has been reported to lower total cholesterol and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol levels. nih.gov While direct investigation into the expression of specific lipid metabolism enzymes is an area of ongoing research, the compound's impact on systemic lipid levels points toward a modulatory role. frontiersin.orgusask.ca Research has associated these outcomes with SDG's ability to suppress the development of hypercholesterolemic atherosclerosis in animal models. nih.gov
Table 1: Effects of SDG on Lipid Metabolism Markers in Animal Models
| Model System | Finding | Implication | Reference |
| Hypercholesterolemic Rabbits | Suppressed the development of hypercholesterolemic atherosclerosis by 73%. | Regulation of lipid pathways | nih.gov |
| Animal Models (General) | Lowered total cholesterol, LDL-cholesterol, and triglyceride levels. | Influence on lipid metabolism and transport | frontiersin.org |
| Animal Models (General) | Normalized HDL-cholesterol levels. | Positive modulation of reverse cholesterol transport | frontiersin.org |
A critical mechanism of SDG's cellular action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a primary transcription factor that regulates cellular defense against oxidative stress by controlling the expression of a wide array of antioxidant and detoxification enzymes. nih.govnih.govnih.gov Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov In the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. nih.govmdpi.com
In a cafeteria diet-induced model of cardiac stress in rats, a significant decrease in the cardiac gene expression of Nrf2 was observed. frontiersin.org Treatment with a flaxseed lignan (B3055560) extract containing SDG successfully reversed this decline, indicating that SDG can positively regulate Nrf2 gene expression under conditions of metabolic stress. frontiersin.org The activation of the Nrf2/ARE pathway leads to the upregulation of numerous protective enzymes, including glutathione (B108866) S-transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), and heme oxygenase-1 (HO-1). researchgate.net
Table 2: SDG's Influence on the Nrf2 Antioxidant Pathway
| Model System | Observation | Mechanism | Reference |
| Cafeteria Diet-Fed Rats | Cafeteria diet significantly decreased cardiac Nrf2 gene expression. | Metabolic stress-induced pathway suppression | frontiersin.org |
| Cafeteria Diet-Fed Rats treated with SDG | SDG treatment significantly counteracted the decrease in cardiac Nrf2 gene expression. | Activation of the Nrf2/ARE signaling pathway | frontiersin.org |
| General Cellular Response | Nrf2 activation leads to transcription of antioxidant and phase II detoxifying enzymes. | Cellular defense against oxidative stress | mdpi.comresearchgate.net |
Interactions with Cellular Receptors and Signaling Pathways in Research Systems
SDG, as a phytoestrogen, and its metabolites interact with specific cellular receptors and signaling proteins, thereby initiating cascades that influence cellular behavior. These interactions are fundamental to its observed biological effects in various experimental systems.
Phytoestrogens are plant-derived compounds that can structurally or functionally mimic mammalian estrogens, allowing them to interact with estrogen receptors (ERs). researchgate.net The two main subtypes, ERα and ERβ, exhibit distinct tissue distributions and can mediate different biological responses. nih.govnih.gov
While SDG itself is a precursor, it is metabolized by gut microbiota into the mammalian lignans (B1203133) enterodiol (B191174) (END) and enterolactone (B190478) (ENL). researchgate.netnih.gov These metabolites are considered more biologically potent and show a greater binding affinity for estrogen receptors than the parent compound, SDG. nih.gov In an in vivo study using ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, administration of SDG led to a significant increase in the protein expression of both ERα and ERβ in the femur. nih.govresearchgate.netnih.gov This suggests that SDG can regulate the availability of these receptors, thereby modulating the cellular response to estrogens and phytoestrogens. nih.govresearchgate.net
Table 3: Modulation of Estrogen Receptor Expression by SDG
| Model System | Receptor | Effect of SDG Treatment | Reference |
| Ovariectomized (OVX) Rats | Estrogen Receptor Alpha (ERα) | Significantly increased protein expression in the femur. | nih.govresearchgate.netnih.gov |
| Ovariectomized (OVX) Rats | Estrogen Receptor Beta (ERβ) | Significantly increased protein expression in the femur. | nih.govresearchgate.netnih.gov |
SDG has been shown to modulate the activity of several protein kinases, which are key regulators of cellular signaling pathways involved in inflammation, cell survival, and apoptosis. The specific effect of SDG can be either inhibitory or activatory, depending on the kinase and the cellular context.
In a study using human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS), SDG was found to inhibit the Akt/IκB/NF-κB signaling pathway. nih.govnih.gov This was demonstrated by a downregulation of the expression of protein kinase B (Akt), a central kinase in pathways controlling cell survival and proliferation. nih.gov
Conversely, in a different model using H9C2 rat cardiomyocytes under oxidative stress, SDG was shown to activate the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. spandidos-publications.com Treatment with SDG led to a dose-dependent increase in the phosphorylation of both JAK2 and STAT3, which is indicative of pathway activation. This pathway is crucial for promoting cell survival and protecting against apoptosis. spandidos-publications.com
Table 4: Effects of SDG on Kinase Activity and Signaling Pathways
| Cell Line/Model | Pathway | Effect of SDG | Key Kinase/Protein Modulated | Reference |
| HUVECs (LPS-stimulated) | Akt/IκB/NF-κB | Inhibitory | Downregulated Akt expression | nih.govnih.gov |
| H9C2 Cardiomyocytes (H₂O₂-stimulated) | JAK2/STAT3 | Activatory | Increased phosphorylation of JAK2 and STAT3 | spandidos-publications.com |
Antioxidant and Anti-inflammatory Mechanisms in Experimental Models
A significant body of research points to the potent antioxidant and anti-inflammatory properties of SDG and its metabolites as primary mechanisms for its protective effects in various experimental models. frontiersin.orgresearchgate.net
As an antioxidant, SDG can directly scavenge reactive oxygen species (ROS). frontiersin.org Its metabolites, secoisolariciresinol (SECO), enterodiol (END), and enterolactone (ENL), have demonstrated even more potent antioxidant activity than the parent compound in vitro. nih.gov In studies using zymosan-activated polymorphonuclear leukocytes, SECO and END were found to be approximately four times more potent as antioxidants than SDG itself. nih.gov This antioxidant action is also linked to its ability to reduce levels of oxidative stress markers like malondialdehyde (MDA). nih.gov
The anti-inflammatory effects of SDG are largely attributed to its ability to modulate key inflammatory pathways, particularly the NF-κB pathway. nih.govnih.govupenn.edu In LPS-stimulated HUVECs, SDG significantly decreased the secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), by inhibiting the NF-κB pathway. nih.govnih.gov Similar reductions in TNF-α and IL-6 were observed in the brain tissue of an Alzheimer's disease mouse model treated with SDG. nih.gov However, it is noteworthy that in one study using microglia, SDG did not show an inhibitory effect on the NF-κB pathway under the specific experimental conditions used, suggesting that its anti-inflammatory actions may be cell-type specific. upenn.edu
Table 5: Summary of Antioxidant and Anti-inflammatory Mechanisms of SDG
| Mechanism | Model System | Key Findings | Reference |
| Antioxidant | In vitro chemiluminescence assay | Metabolites SECO, END, and ENL show higher antioxidant activity than SDG. | nih.gov |
| Antioxidant | Diabetic rat models | Reduced levels of oxidative stress marker malondialdehyde (MDA). | nih.gov |
| Anti-inflammatory | LPS-stimulated HUVECs | Inhibited NF-κB pathway; decreased levels of IL-1β, IL-6, and TNF-α. | nih.govnih.gov |
| Anti-inflammatory | Alzheimer's disease mouse model | Reduced levels of TNF-α and IL-6 in the cortex. | nih.gov |
| Anti-inflammatory | TNF-α-stimulated microglia | No significant alteration in the expression of NF-κB targets was observed. | upenn.edu |
Free Radical Scavenging Capabilities in Cell-Free Systems and Cell Lines
Secoisolariciresinol diglucoside (SDG) has demonstrated significant free radical scavenging activity in various in vitro models. Its antioxidant capabilities are a cornerstone of its observed biological effects.
In cell-free assays, SDG has been shown to be an effective antioxidant. nih.gov It has the ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radicals, with notable efficacy at concentrations between 25-200µM. nih.govresearchgate.net Furthermore, SDG exhibits a potent capacity to scavenge hydroxyl radicals, which are highly reactive oxygen species. dntb.gov.uanih.gov This hydroxyl radical scavenging property is considered a key contributor to its protective effects. nih.gov
The antioxidant activity of SDG is attributed to the 3-methoxy-4-hydroxyl substituents in its chemical structure. nih.gov When tested against peroxyl radicals initiated by 2,2'-azo-bis(2-amidinopropane) dihydrochloride (B599025) (AAPH), SDG showed superior efficacy in protecting against plasmid DNA damage compared to its aglycone secoisolariciresinol (SECO) and other lignans like enterodiol (ED) and enterolactone (EL). nih.govresearchgate.net
Studies comparing synthetic enantiomers of SDG, namely (S,S)-SDG and (R,R)-SDG, have revealed that both forms possess strong reducing power and high free radical scavenging activity against hydroxyl, peroxyl, and DPPH radicals. nih.gov This suggests that the stereochemistry of the molecule does not diminish its potent antioxidant properties. nih.gov
| Assay Type | Radical/Oxidant | Key Findings | Citations |
| Cell-Free Chemical Assay | 1,1-diphenyl-2-picrylhydrazyl (DPPH) | Effective scavenging at 25-200µM concentrations. | nih.govresearchgate.net |
| Cell-Free Chemical Assay | Hydroxyl Radical (•OH) | Potent scavenging activity. | dntb.gov.uanih.gov |
| Cell-Free Plasmid DNA Assay | AAPH-induced Peroxyl Radicals | SDG showed greater protection against DNA damage than its metabolites. | nih.govresearchgate.net |
| Cell-Free Liposome Assay | AAPH-induced Peroxyl Radicals | SDG was more effective at preventing lipid peroxidation than its metabolites. | nih.govresearchgate.net |
| Deoxyribose Assay | Fenton reactant-induced •OH | SDG showed weaker activity compared to its metabolites enterodiol and enterolactone. | nih.gov |
Reduction of Oxidative Stress Markers in In Vitro and In Vivo Research Models
The free-radical scavenging ability of SDG translates to a reduction of oxidative stress markers in both cell culture and animal models.
In vivo studies have demonstrated that SDG can mitigate oxidative damage. For instance, in a rat model of carbon tetrachloride-induced liver and kidney damage, oral administration of synthetic SDG led to a significant increase in the activities of antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and peroxidase (POX). nih.gov Concurrently, it caused a significant decrease in lipid peroxidation (LPO) in a dose-dependent manner. nih.gov
Similarly, in a mouse model of aging, SDG administration was found to reduce the generation of reactive oxygen species (ROS) in ovarian tissues. frontiersin.org This was associated with an increase in the mitochondrial DNA copy number, which is susceptible to ROS damage. frontiersin.org In rabbits with hypercholesterolemic atherosclerosis, SDG treatment was associated with a decrease in lipid peroxidation products. wikipedia.org
In vitro, SDG has been shown to protect against hydrogen peroxide (H₂O₂)-induced mitochondrial DNA damage in human colonic epithelial tissue in a dose-dependent manner. wikipedia.org Synthetic SDG also has DNA radioprotective properties in cell-free systems and normal lung cells. mdpi.com
| Model System | Oxidative Stressor | Markers Measured | Results | Citations |
| Wistar Albino Rats | Carbon Tetrachloride (CCl₄) | Catalase (CAT), Superoxide Dismutase (SOD), Peroxidase (POX), Lipid Peroxidation (LPO) | Increased CAT, SOD, POX; Decreased LPO in liver and kidney. | nih.gov |
| Aging Mouse Model | Natural Aging | Reactive Oxygen Species (ROS), Mitochondrial DNA copy number | Reduced ROS generation; Increased mitochondrial DNA copy number in ovaries. | frontiersin.org |
| Rabbit Model | High Cholesterol Diet | Lipid Peroxidation | Reduced lipid peroxidation products. | wikipedia.org |
| Human Colonic Epithelial Tissue (in vitro) | Hydrogen Peroxide (H₂O₂) | Mitochondrial DNA damage | Protected against mtDNA damage. | wikipedia.org |
Modulation of Inflammatory Mediators and Pathways in Experimental Settings
SDG has been shown to exert anti-inflammatory effects by modulating key inflammatory pathways and mediators in various experimental models.
A significant mechanism of SDG's anti-inflammatory action involves the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. In a study using human umbilical vein endothelial cells (HUVECs), SDG was found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response. nih.gov It significantly inhibited the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov This was accompanied by a reduction in the phosphorylation of IκB-α and NF-κB p65, key steps in the activation of the NF-κB pathway. nih.gov
In a mouse model of mammary tumor growth, dietary supplementation with SDG reduced tumor volume and was associated with decreased expression of phospho-p65, an activated form of a key NF-κB subunit. nih.gov Furthermore, markers of macrophage infiltration in the mammary fat pad were also decreased. nih.gov
However, the anti-inflammatory effects of SDG may be cell-type specific. One study investigating the effect of SDG on TNF-α-induced microglial activation found that SDG did not significantly alter the expression of NF-κB targets, suggesting that its therapeutic effects in microglia may occur through other mechanisms. upenn.edu Other research points to SDG's ability to inhibit the NLRP3 inflammasome, a major inflammatory response pathway that generates the proinflammatory cytokine IL-1β. mdpi.com
| Model System | Inflammatory Stimulus | Key Pathways/Mediators Modulated | Observed Effects | Citations |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | NF-κB pathway (p-IκB-α, p-NF-κB p65), IL-1β, IL-6, TNF-α | Inhibited phosphorylation of IκB-α and NF-κB p65; Decreased production of pro-inflammatory cytokines. | nih.gov |
| Mouse Mammary Tumor Model | Syngeneic E0771 tumor cells | NF-κB (phospho-p65), Macrophage infiltration | Reduced expression of phospho-p65; Decreased markers of macrophage infiltration. | nih.gov |
| Rat Microglia (in vitro) | Tumor Necrosis Factor-alpha (TNF-α) | NF-κB pathway | No significant inhibitory effect on the NF-κB pathway was observed under the experimental conditions. | upenn.edu |
| Human Lung Model of Ischemia/Reperfusion | Ischemia/Reperfusion | COX-2, IL-1β, IL-6 | Synthetic SDG was shown to inhibit these inflammatory markers. | mdpi.com |
Effects on Cellular Processes in Research Models (e.g., cell cycle, angiogenesis)
Beyond its antioxidant and anti-inflammatory properties, SDG influences fundamental cellular processes like the cell cycle and angiogenesis.
Cell Cycle: Research indicates that SDG and its metabolites can modulate the cell cycle. In human prostate stromal cells, enterolactone (ENL), a metabolite of SDG, was found to inhibit proliferation by arresting the cell cycle at the G0/G1 phase. nih.gov This effect was mediated by the activation of the GPER/ERK pathway, leading to the upregulation of p53 and p21 and the downregulation of cyclin D1. nih.gov In another study, SDG was reported to inhibit colon cancer cell growth by inducing an S-phase cell cycle arrest. selleckchem.com
Angiogenesis: Angiogenesis, the formation of new blood vessels, is another process influenced by SDG, though the effects appear to be context-dependent. In one study using human coronary arteriolar endothelial cells (HCAEC), SDG was shown to have potent angiogenic properties. doi.org It significantly increased tubular morphogenesis (the formation of tube-like structures) in vitro. doi.org This was associated with an increased expression of receptors for vascular endothelial growth factor (VEGF) and angiopoietin-1 (Ang-1). doi.org
Conversely, another study using HUVECs found that SDG inhibited their angiogenic capacity. nih.gov In this model, SDG significantly inhibited the network formation activity of the endothelial cells. nih.gov These differing outcomes suggest that the effect of SDG on angiogenesis may depend on the specific cell type and experimental conditions.
| Cellular Process | Model System | Key Findings | Citations |
| Cell Cycle | Human Prostate Stromal Cells (WPMY-1) | The metabolite enterolactone arrested the cell cycle at the G0/G1 phase. | nih.gov |
| Cell Cycle | Colon Cancer Cells | Induced S-phase cell cycle arrest. | selleckchem.com |
| Angiogenesis | Human Coronary Arteriolar Endothelial Cells (HCAEC) | Promoted tubular morphogenesis; Increased expression of VEGF and Ang-1 receptors. | doi.org |
| Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited network formation activity. | nih.gov |
Synthetic Methodologies for Secoisolariciresinol Diglucoside
Chemical Synthesis Approaches for rac Secoisolariciresinol (B192356) Diglucoside
The chemical synthesis of racemic secoisolariciresinol diglucoside (rac-SDG) is a multi-step process that typically begins with readily available starting materials. One common approach utilizes vanillin (B372448) as a key precursor.
A reported synthesis of the major (S,S)-SDG and minor (R,R)-SDG isomers, which when combined would form the racemate, starts from vanillin. nih.gov The process involves several key transformations:
Stobbe Condensation: Vanillin undergoes a Stobbe condensation with dimethyl succinate. This reaction forms a mixture of carboxylic acids.
Esterification: The resulting acid mixture is then esterified to yield a dimethyl ester. nih.gov
Further Transformations: Subsequent chemical modifications are carried out to construct the full lignan (B3055560) backbone of secoisolariciresinol.
Glycosylation: The final and critical step is the glycosylation of the secoisolariciresinol aglycone. This involves attaching two glucose units to the molecule to form the diglucoside.
This synthetic route provides a viable pathway to obtain rac-SDG for various research applications.
Stereoselective Synthesis of SDG Isomers
The stereoselective synthesis of specific SDG isomers, such as the naturally predominant (S,S)-SDG and the minor (R,R)-SDG, is of significant interest for studying their individual biological activities. nih.gov Achieving stereoselectivity requires more sophisticated synthetic strategies.
One approach involves the chromatographic separation of diastereomeric intermediates. nih.gov During the synthesis of SDG, after the glycosylation step, the resulting diastereomeric diglucoside derivatives can be separated using chromatographic techniques. This allows for the isolation of the individual (S,S) and (R,R) isomers.
Alternative strategies for achieving enantioenriched secoisolariciresinol, the aglycone precursor to SDG, have also been explored. These methods include:
Aldol reactions on chiral γ-butyrolactones. nih.gov
Diastereoselective alkylation of Evans auxiliary appended hydroferulic acid derivatives. nih.gov
These advanced synthetic methods are crucial for obtaining stereochemically pure SDG isomers, enabling a deeper understanding of their distinct properties.
Strategies for Deuterium (B1214612) Labeling during Synthesis of rac Secoisolariciresinol Diglucoside-d4
A plausible strategy for the synthesis of rac-SDG-d4 would involve the use of a deuterated precursor early in the synthetic sequence. One such precursor is deuterated vanillin. nih.gov By starting with vanillin that has deuterium atoms incorporated into its aromatic ring, the deuterium labels would be carried through the synthetic steps, ultimately yielding the desired deuterated SDG.
Methods have been described for the synthesis of deuterated analogs of vanillin. nih.gov These methods can be adapted to produce the necessary starting material for the synthesis of rac-SDG-d4.
Furthermore, methods for the direct deuterium labeling of lignans (B1203133) themselves have been reported. For instance, the synthesis of deuterated urinary lignans, enterolactone (B190478) and enterodiol (B191174), which are metabolites of SDG, has been achieved through hydrogen-deuterium exchange at the aromatic rings using reagents like NaOD in deuterium oxide or labeled trifluoroacetic acid. rsc.org This demonstrates the feasibility of introducing deuterium into the aromatic portions of the lignan structure.
Therefore, the most likely synthetic route for this compound involves:
Synthesis of a Deuterated Precursor: Preparation of a key building block, such as vanillin, with deuterium atoms at the desired positions on the aromatic ring.
Multi-step Synthesis: Utilizing the deuterated precursor in a synthetic sequence similar to that used for non-labeled SDG.
Glycosylation: The final step would be the attachment of the two glucoside moieties to the deuterated secoisolariciresinol aglycone.
This approach ensures the stable incorporation of the deuterium labels into the final product, providing a valuable tool for metabolic and pharmacokinetic studies.
Future Research Directions and Translational Perspectives
Elucidation of Novel Biosynthetic Enzymes and Pathways
While significant strides have been made in understanding the biosynthesis of secoisolariciresinol (B192356) diglucoside (SDG), the complete enzymatic cascade and its regulation remain partially understood. Future research will be pivotal in identifying and characterizing novel enzymes and pathways, which could unlock new avenues for enhancing SDG content in crops.
The biosynthesis of the lignan (B3055560) backbone begins with the stereoselective coupling of two coniferyl alcohol molecules, a reaction governed by dirigent proteins (DIRs) . aiche.orgoup.comnih.govnih.gov These proteins guide the formation of either (+)- or (–)-pinoresinol. oup.com In flax, the pathway proceeds through the formation of pinoresinol (B1678388), which is then sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to lariciresinol (B1674508) and subsequently to secoisolariciresinol (SECO). nih.govmurdoch.edu.aunih.govresearchgate.netresearchgate.net The expression of the LuPLR gene in the seed coat of flax is correlated with the accumulation of SDG, confirming its crucial role. nih.gov
The final steps in SDG biosynthesis involve the glucosylation of SECO. The enzyme UGT74S1 , a UDP-glucosyltransferase, has been identified as the key player in the sequential glucosylation of SECO to secoisolariciresinol monoglucoside (SMG) and finally to SDG. nih.govresearchgate.netresearchgate.net Interestingly, flax possesses two other closely related UGTs, UGT74S4 and UGT74S3, which are significantly less efficient at glucosylating SECO and fail to produce SDG, suggesting a neofunctionalization event during evolution. nih.gov This highlights the specificity and importance of UGT74S1 in SDG biosynthesis.
Future research should focus on:
Discovering Novel DIRs and PLRs: A comprehensive understanding of the full complement of DIRs and PLRs in flax and other lignan-producing plants is needed to understand the diversity of lignan structures.
Investigating Upstream Pathway Regulation: The regulation of genes encoding enzymes upstream of DIRs and PLRs, such as those in the general phenylpropanoid pathway, is a critical area for exploration to identify potential bottlenecks in SDG production.
Characterizing Modifying Enzymes: Beyond glucosylation, other enzymatic modifications of SDG and its precursors may occur in planta, and identifying the responsible enzymes could reveal novel bioactive compounds.
Advanced Metabolomics and Fluxomics Studies using rac Secoisolariciresinol Diglucoside-d4
The use of isotopically labeled compounds like this compound is instrumental for advanced metabolomics and fluxomics studies. These techniques provide a dynamic view of metabolic pathways, allowing researchers to trace the fate of SDG and its metabolites in biological systems.
Metabolic Flux Analysis (MFA) , particularly ¹³C-MFA, is a powerful technique to quantify the rates (fluxes) of metabolic pathways. osaka-u.ac.jpnih.govnih.govplos.orgyoutube.com While ¹³C-MFA has been employed in flax to elucidate lipid biosynthesis from ¹³C-labeled glucose, its application to the lignan pathway is a promising future direction. plos.org By administering SDG-d4 to in vitro or in vivo models, researchers can trace the deuterated labels through the various biotransformation steps.
Key future research areas include:
Tracing SDG Metabolism in the Gut Microbiome: Using SDG-d4 in anaerobic fermentation models with human gut microbiota will allow for precise tracking of its conversion to enterodiol (B191174) and enterolactone (B190478). This can help identify the key bacterial species and enzymes involved in each metabolic step.
In Vivo Stable Isotope Tracing: Administering SDG-d4 to animal models or human subjects allows for the in vivo tracing of its absorption, distribution, metabolism, and excretion. nih.govnih.gov This can provide valuable pharmacokinetic data and reveal how host and microbial factors influence SDG metabolism.
Fluxomics of Lignan Biosynthesis in Plants: By feeding ¹³C-labeled precursors of the phenylpropanoid pathway to flax plants, ¹³C-MFA can be used to quantify the metabolic fluxes towards SDG and competing pathways. This can identify rate-limiting steps and inform metabolic engineering strategies.
Genetic Engineering and Biotechnological Approaches for Enhanced SDG Production in Plants and Microorganisms
Enhancing the production of SDG in plants and developing microbial production platforms are key goals for ensuring a sustainable supply of this valuable compound. nih.gov Genetic engineering and synthetic biology offer powerful tools to achieve these objectives.
In Plants: Genetic modification of flax (Linum usitatissimum) has already shown promise for increasing SDG content. nih.govmdpi.com Strategies include the overexpression of key biosynthetic genes. The establishment of CRISPR/Cas9-mediated genome editing in flax opens up new possibilities for precise genetic modifications to enhance lignan production, for example, by knocking out competing pathways or upregulating positive regulators. nih.govresearchgate.netresearchgate.netnih.gov
In Microorganisms: The heterologous production of plant secondary metabolites in microorganisms like Saccharomyces cerevisiae is a rapidly advancing field. nih.govillinois.edunih.govyoutube.com Reconstituting the SDG biosynthetic pathway in yeast would involve expressing the necessary plant enzymes, including DIRs, PLRs, and UGT74S1. This approach could provide a scalable and controlled production system for SDG and its derivatives.
Future research will likely focus on:
Multiplex Gene Editing in Flax: Using CRISPR/Cas9 to simultaneously modify multiple genes in the lignan biosynthetic pathway to achieve synergistic increases in SDG content.
Metabolic Engineering of Saccharomyces cerevisiae: Optimizing the expression of the SDG pathway genes in yeast, along with engineering the host metabolism to increase the supply of precursors like coniferyl alcohol.
Exploring Other Microbial Chassis: Investigating other microorganisms, such as oleaginous yeasts, for their potential to produce high levels of SDG. illinois.edu
Development of In Vitro Models for Studying SDG Biotransformation and Bioactivity
In vitro models are indispensable tools for studying the complex biotransformation of SDG by the gut microbiota and for dissecting the mechanisms of action of its metabolites. These models offer a controlled environment to investigate interactions that are difficult to study in vivo.
The conversion of SDG to the bioactive mammalian lignans (B1203133), enterodiol and enterolactone, is entirely dependent on the metabolic activity of the gut microbiota. nih.gov Various in vitro models are being developed to mimic the conditions of the human gut, including:
Batch Fermentation Models: Simple systems where SDG can be incubated with fecal slurries or defined microbial consortia to study its metabolism over time.
Co-culture Systems: These models involve growing specific bacterial strains together to understand their synergistic or competitive interactions in metabolizing SDG. nih.govnih.gov
Gut-on-a-Chip Models: These microfluidic devices can recapitulate the complex microenvironment of the human intestine, including the epithelial barrier, fluid flow, and the presence of immune cells and microbes. nih.govnih.govadvancedsciencenews.comresearchgate.netbiorxiv.orgeurekalert.orgyoutube.comnih.govyoutube.comyoutube.com They offer a sophisticated platform to study the interplay between the host and microbiota in SDG metabolism and the subsequent effects of the metabolites on host cells.
Future advancements in this area will involve:
Personalized Gut-on-a-Chip Models: Using patient-derived intestinal cells and microbiota to create personalized models for studying inter-individual variations in SDG metabolism.
Multi-organ-on-a-Chip Systems: Integrating gut-on-a-chip models with other organ models, such as the liver-on-a-chip, to study the systemic effects of SDG metabolites. researchgate.net
High-Throughput Screening Platforms: Developing high-throughput in vitro models to screen large libraries of compounds for their ability to modulate SDG metabolism by the gut microbiota.
Deepening Understanding of Lignan Interaction with Biological Systems at a Molecular Level
A fundamental understanding of how SDG and its metabolites, particularly enterodiol and enterolactone, interact with biological systems at the molecular level is crucial for elucidating their mechanisms of action and for developing targeted therapeutic applications.
Research has shown that enterolignans can interact with various molecular targets, including:
Nuclear Receptors: Enterodiol and enterolactone have been shown to bind to estrogen receptors (ERα and ERβ), acting as selective estrogen receptor modulators (SERMs). aiche.org This interaction is thought to underlie some of their effects on hormone-dependent conditions.
Signaling Pathways: Enterolignans can modulate key signaling pathways, such as the Nuclear Factor-kappaB (NF-κB) pathway, which plays a central role in inflammation. oup.comnih.gov
Virtual screening and molecular docking are powerful computational tools that can be used to predict the binding of lignans to a wide range of protein targets. nih.govjournalgrid.comnih.gov These in silico approaches can help to identify novel protein targets and to prioritize lignans for further experimental validation. For instance, a molecular docking study has investigated the interaction of SDG with the MLK4 kinase domain, suggesting a potential role in cancer prevention.
Future research in this domain should aim to:
Q & A
Q. How can researchers distinguish rac Secoisolariciresinol Diglucoside-d4 from its non-deuterated or isomeric counterparts in experimental setups?
To differentiate this compound (SDG-d4) from non-deuterated forms or isomers, researchers should employ high-resolution mass spectrometry (HRMS) to confirm the presence of deuterium atoms via isotopic peaks. Nuclear magnetic resonance (NMR) spectroscopy, particularly H-NMR or H-NMR with deuterium decoupling, can resolve structural differences in glucoside linkages and stereochemistry. Chromatographic methods like reverse-phase HPLC with deuterium-sensitive detectors (e.g., LC-MS) are critical for separating isotopologues, as retention times may shift slightly due to isotopic effects .
Q. What validated protocols exist for quantifying rac SDG-d4 in biological matrices, and how are matrix effects mitigated?
Validated protocols for quantification include solid-phase extraction (SPE) followed by LC-MS/MS with deuterated internal standards. Matrix effects are minimized using:
- Isotope dilution : SDG-d4 itself as an internal standard to account for ion suppression/enhancement.
- Post-column infusion : To identify and adjust for interference zones.
- Dilution methods : Reducing co-eluting contaminants.
Refer to pharmacokinetic studies in , which detail intake assessments and biomarker correlations using similar methodologies .
Q. What are the standard storage conditions for rac SDG-d4 to prevent degradation, and how is stability validated?
rac SDG-d4 should be stored at -20°C in inert, amber vials under nitrogen to prevent oxidation and hydrolysis. Stability is validated via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and periodic HPLC-UV purity checks at 280 nm. emphasizes rigorous storage protocols for structurally analogous glycosides to maintain integrity during transport and long-term use .
Advanced Research Questions
Q. How can researchers design factorial experiments to evaluate the synergistic effects of rac SDG-d4 with other lignans in vitro?
A 2 factorial design is recommended to assess interactions between rac SDG-d4 and co-administered lignans (e.g., lariciresinol or pinoresinol glucosides). Key steps:
- Define independent variables (e.g., concentration gradients, exposure time).
- Measure dependent variables (e.g., CYP450 inhibition, antioxidant activity).
- Use ANOVA to identify synergistic/antagonistic effects.
outlines factorial design principles for multivariate analysis, while provides biomarker correlation frameworks applicable to multi-lignan studies .
Q. What methodologies resolve contradictions in rac SDG-d4 pharmacokinetic data across species, particularly regarding bioavailability?
Discrepancies in bioavailability data (e.g., human vs. rodent models) require:
- Physiologically based pharmacokinetic (PBPK) modeling : Adjusting for interspecies differences in gut microbiota metabolism and enterohepatic recirculation.
- Isotope tracing : Using C-labeled SDG-d4 to track metabolic pathways.
- Meta-analysis : Apply systematic review criteria (e.g., TSCA science standards in ) to weigh evidence quality and reconcile conflicting results .
Q. How can in silico tools optimize rac SDG-d4 extraction protocols while minimizing isomerization during sample preparation?
Molecular dynamics simulations predict solvent interactions to select extraction media (e.g., ethanol-water mixtures) that stabilize SDG-d4’s glycosidic bonds. Quantum mechanical calculations identify pH and temperature thresholds to avoid isomerization. highlights chemical software for simulating extraction efficiency and degradation pathways .
Q. What strategies validate the specificity of rac SDG-d4 biomarkers in longitudinal cohort studies?
Use multi-omics integration :
Q. How do researchers address batch-to-batch variability in rac SDG-d4 reference materials for dose-response studies?
Implement quality-by-design (QbD) principles :
- HPLC-ELSD : Quantify purity across batches.
- Accelerated stability testing : Ensure consistency in deuterium labeling.
- Interlaboratory validation : Share reference materials with collaborating labs to standardize data. ’s storage guidelines and ’s in vitro penetration study protocols provide frameworks for standardization .
Methodological Guidance
Q. What systematic review criteria ensure robust evidence synthesis for rac SDG-d4’s bioactivity?
Adopt the TSCA systematic review framework ():
Predefined search strategy : Include terms like "Secoisolariciresinol Diglucoside-d4 pharmacokinetics" and "deuterated lignans."
Study quality assessment : Prioritize studies with isotopic controls and blinded analyses.
Weight of evidence : Exclude non-peer-reviewed sources (e.g., vendor catalogs like ) .
How are PICO frameworks applied to formulate research questions on rac SDG-d4’s therapeutic mechanisms?
Example PICO question:
- Population : Postmenopausal women with oxidative stress markers.
- Intervention : Daily rac SDG-d4 supplementation (50 mg/kg).
- Comparison : Placebo or non-deuterated SDG.
- Outcome : Reduction in 8-OHdG (DNA oxidation biomarker).
’s PICO guidelines ensure alignment with clinical research standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
